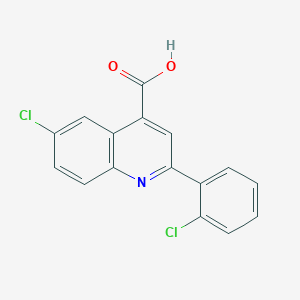

6-Chlor-2-(2-chlorphenyl)chinolin-4-carbonsäure

Übersicht

Beschreibung

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with chloro and carboxylic acid groups, which contribute to its unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, primarily due to its interaction with specific molecular targets. Key areas of research include:

Anticancer Activity

Research has highlighted the potential of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. A study demonstrated that derivatives of quinoline-4-carboxylic acid could inhibit HDACs effectively, leading to reduced cell proliferation in various cancer cell lines .

Case Study: HDAC Inhibition

| Study | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Qian et al. | HeLa | 0.5 | Significant inhibition of cell growth observed |

| Zhang et al. | MCF-7 | 0.3 | Induced apoptosis in breast cancer cells |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, including resistant strains such as Staphylococcus aureus. Its mechanism involves inhibition of bacterial DNA gyrase, which is crucial for bacterial replication.

Table: Antimicrobial Efficacy

| Organism Tested | MIC (µg/mL) | Observations |

|---|---|---|

| S. aureus | 0.78 | Synergistic effect with ciprofloxacin observed |

| E. coli | 16 | Effective against resistant strains |

Anti-inflammatory Effects

Research indicates that this compound may serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to reduce inflammation markers without causing significant ulcerogenic effects.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Antitumor | Comparable IC50 values to established chemotherapeutics |

| Anti-inflammatory | Reduced inflammation without ulcerogenic effects |

Industrial Applications

In addition to its medicinal uses, the compound is also being explored for its potential in developing new materials with specific electronic and optical properties due to its unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with aniline derivatives, followed by cyclization and chlorination steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

- 2-Phenylquinoline-4-carboxylic acid

- 4-Arylquinoline-2-carboxylate derivatives

Uniqueness

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biologische Aktivität

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a quinoline ring structure substituted with chlorine atoms and a carboxylic acid group, which may enhance its reactivity and biological properties. Research has indicated that this compound exhibits significant antimicrobial, antiviral, and anticancer activities.

Antimicrobial Properties

Research indicates that 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid demonstrates notable antimicrobial activity. Quinoline derivatives are well-known for their antifungal properties, and this specific compound has been studied for its efficacy against various fungal strains. The compound's structural features contribute to its ability to interact with microbial targets, potentially inhibiting their growth.

Table 1: Antimicrobial Activity of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. A related quinoline derivative, specifically 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid, was shown to inhibit HIV-1 replication in human primary cells, suggesting a potential mechanism through which quinoline derivatives can affect viral infections. The inhibition of viral DNA synthesis was noted as a critical event in the antiviral mechanism .

Table 2: Antiviral Efficacy of Related Quinoline Derivatives

| Compound | EC50 (µM) | Selective Index |

|---|---|---|

| 6-Chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid | 1.5 | 1134 |

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented, with studies highlighting their ability to induce apoptosis in cancer cells. Research into related compounds has shown that certain quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism . This suggests that 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid may possess similar anticancer properties.

Table 3: Anticancer Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound P6 | <10 | SIRT3 |

| DDDD107498 | <1 | PfEF2 |

The biological activity of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound can bind to enzymes and receptors, modulating their activity and leading to subsequent biological effects. For instance, the inhibition of translation elongation factor 2 (PfEF2) has been identified as a novel mechanism for antimalarial activity in related compounds .

Case Studies

Several studies have explored the biological activity of quinoline derivatives, including the one focusing on the antiplasmodial activity against Plasmodium falciparum. The screening revealed moderate potency for some derivatives but highlighted the need for optimization to improve pharmacokinetic properties and efficacy .

In another study, a series of new quinoline derivatives were synthesized and evaluated for antibacterial activity against various strains, demonstrating significant improvements in activity with specific structural modifications .

Eigenschaften

IUPAC Name |

6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGSLRADSMSFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398137 | |

| Record name | 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-91-3 | |

| Record name | 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.